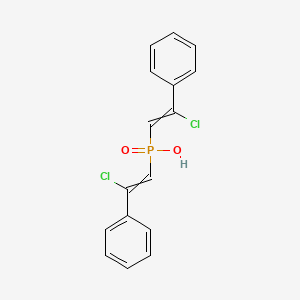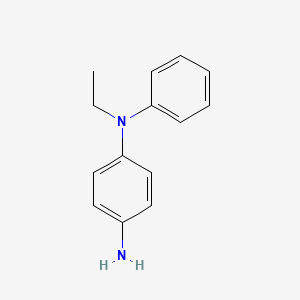
1,4-Benzenediamine, N-ethyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N-ethyl-N-phenyl- is an organic compound with the molecular formula C14H16N2. It is a derivative of 1,4-benzenediamine, where one hydrogen atom on each of the amine groups is replaced by an ethyl and a phenyl group, respectively. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N-ethyl-N-phenyl- can be synthesized through a multi-step process involving the reaction of 1,4-benzenediamine with ethylating and phenylating agents. One common method involves the use of ethyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenediamine, N-ethyl-N-phenyl- often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce by-products. The final product is usually purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N-ethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,4-Benzenediamine, N-ethyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of polymers, rubber additives, and antioxidants.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, N-ethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the ethyl group.
1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups instead of ethyl and phenyl groups.
1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Has an isopropyl group instead of an ethyl group.
Uniqueness
1,4-Benzenediamine, N-ethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in industrial and research applications.
Properties
CAS No. |
5543-89-5 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-N-ethyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 |
InChI Key |
HIWOQWICOFGBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



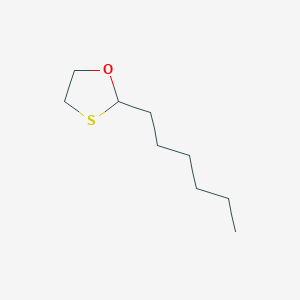
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

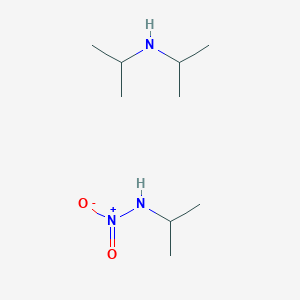

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
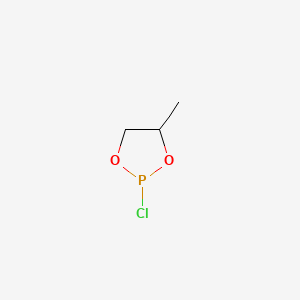
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
